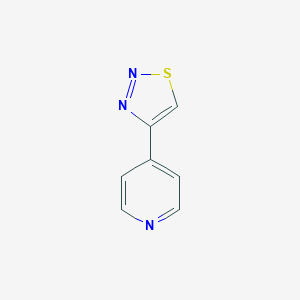

4-(1,2,3-Thiadiazol-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-ylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBBNSZNUEUONCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362993 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102253-71-4 | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(1,2,3-Thiadiazol-4-yl)pyridine and its derivatives

An In-Depth Technical Guide to the Synthesis of 4-(1,2,3-Thiadiazol-4-yl)pyridine and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-thiadiazole ring system is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, finding applications in pharmaceuticals, agrochemicals, and materials science.[1][2] When integrated with a pyridine moiety, another cornerstone of medicinal chemistry, the resulting this compound framework presents a compelling target for drug discovery and development. This guide provides a comprehensive, in-depth exploration of the core synthetic strategies for preparing this molecule and its derivatives. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen methodologies, emphasizes the practical considerations for successful execution, and offers detailed, field-tested protocols. The primary focus is the Hurd-Mori reaction, a robust and versatile method for constructing the 1,2,3-thiadiazole ring from readily available precursors.

The Strategic Importance of the 1,2,3-Thiadiazole Scaffold

The five-membered 1,2,3-thiadiazole ring is a versatile pharmacophore associated with a wide array of biological functions, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutic agents. The fusion of this scaffold with a pyridine ring, which is present in numerous approved drugs, creates a hybrid structure with significant potential for interacting with biological targets. This guide focuses on the synthesis of the 4-substituted pyridine isomer, a key building block for further chemical exploration.

Core Synthetic Approach: The Hurd-Mori Reaction

The most direct and widely employed method for synthesizing 4-substituted 1,2,3-thiadiazoles is the Hurd-Mori reaction.[5][6] This reaction involves the dehydrative cyclization of a hydrazone derived from a ketone or aldehyde containing an α-methylene group, using thionyl chloride (SOCl₂) as the cyclizing and sulfur-donating agent.

Mechanistic Rationale

The trustworthiness of a protocol is rooted in a clear understanding of its underlying mechanism. The Hurd-Mori reaction proceeds through a well-accepted pathway. The tosylhydrazone intermediate first reacts with thionyl chloride. This is followed by an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid and hydrogen chloride to yield the stable, aromatic 1,2,3-thiadiazole ring.

Below is a diagram illustrating the key mechanistic steps of the Hurd-Mori cyclization.

Caption: Key steps in the Hurd-Mori thiadiazole synthesis.

Overall Synthetic Workflow

The synthesis is logically structured as a two-stage process. First, a stable tosylhydrazone intermediate is prepared and isolated. Second, this intermediate is subjected to cyclization to form the target thiadiazole. This staged approach enhances the purity of the final product and allows for clear characterization at the intermediate step.

Caption: Two-stage workflow for thiadiazole synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key procedural choices to ensure reproducibility and safety.

Stage 1: Synthesis of Tosylhydrazone Intermediates

The formation of the tosylhydrazone is a robust condensation reaction.[7][8] These intermediates are typically stable, crystalline solids, which facilitates their purification by simple recrystallization.

Protocol 1: Synthesis of (E)-1-(pyridin-4-yl)ethan-1-one tosylhydrazone

-

Materials:

-

4-Acetylpyridine (1.0 eq)

-

p-Toluenesulfonylhydrazide (Tosylhydrazine) (1.05 eq)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylpyridine in absolute ethanol (approx. 5-10 mL per gram of acetylpyridine).

-

Add p-toluenesulfonylhydrazide to the solution.

-

Add 2-3 drops of concentrated HCl to catalyze the reaction. The use of an acid catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30-60 minutes to promote crystallization.

-

Collect the resulting crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum. The product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.

-

Protocol 2: Synthesis of Pyridine-4-carbaldehyde tosylhydrazone

-

Materials:

-

Pyridine-4-carbaldehyde (1.0 eq)[9]

-

p-Toluenesulfonylhydrazide (1.05 eq)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve pyridine-4-carbaldehyde in methanol or ethanol in a round-bottom flask.[10]

-

Add p-toluenesulfonylhydrazide to the solution and stir. Aldehydes are generally more reactive than ketones, so acid catalysis may not be strictly necessary, though it can accelerate the reaction.

-

Stir the mixture at room temperature for 4-6 hours or at a gentle reflux for 1-2 hours. Monitor by TLC.

-

A precipitate will typically form as the reaction proceeds. Once complete, cool the flask in an ice bath.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.

-

| Intermediate Product | Typical Yield | Melting Point (°C) | Key ¹H NMR Signals (DMSO-d₆) |

| 4-Acetylpyridine Tosylhydrazone | 85-95% | 165-168 | δ ~2.3 (s, 3H, Ar-CH₃), ~2.4 (s, 3H, C-CH₃), ~7.7-8.6 (m, Ar-H), ~11.0 (s, 1H, NH) |

| Pyridine-4-carbaldehyde Tosylhydrazone | 90-98% | 158-161 | δ ~2.4 (s, 3H, Ar-CH₃), ~7.6-8.7 (m, Ar-H), ~8.1 (s, 1H, CH=N), ~11.5 (s, 1H, NH) |

Stage 2: Hurd-Mori Cyclization to form the 1,2,3-Thiadiazole

This stage requires careful handling of thionyl chloride, a corrosive and highly reactive reagent. All operations must be conducted in a well-ventilated fume hood.

Protocol 3: Synthesis of 4-(5-methyl-1,2,3-thiadiazol-4-yl)pyridine

-

Materials:

-

(E)-1-(pyridin-4-yl)ethan-1-one tosylhydrazone (1.0 eq)

-

Thionyl Chloride (SOCl₂) (5-10 eq, used as reagent and solvent)

-

Dichloromethane (DCM) (optional solvent)

-

-

Procedure:

-

CRITICAL SAFETY NOTE: Thionyl chloride reacts violently with water and is corrosive.[11] Wear appropriate personal protective equipment (gloves, safety glasses, lab coat) and work exclusively in a fume hood.

-

In a dry, round-bottom flask equipped with a stir bar and a gas outlet bubbler (to vent HCl and SO₂ gases), place the tosylhydrazone intermediate.

-

Cool the flask to 0 °C in an ice bath. This initial cooling is essential to control the initial exothermic reaction upon addition of thionyl chloride.

-

Slowly add excess thionyl chloride dropwise to the cooled, stirring solid. The reaction can be performed neat in SOCl₂ or by dissolving the hydrazone in a minimal amount of anhydrous DCM before adding SOCl₂.

-

After the initial addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The mixture may change color (often to a dark brown or red).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of cold saturated sodium bicarbonate (NaHCO₃) solution. This must be done cautiously in the fume hood as it will quench the excess SOCl₂ in a highly exothermic and gas-evolving reaction.

-

Neutralize the aqueous solution to pH 7-8 with solid NaHCO₃ or aqueous sodium hydroxide.

-

Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

-

Protocol 4: Synthesis of this compound

-

The procedure is identical to Protocol 3, but starting with pyridine-4-carbaldehyde tosylhydrazone. The reaction often proceeds more readily.

| Final Product | Starting Material | Typical Yield | Melting Point (°C) |

| This compound | Pyridine-4-carbaldehyde tosylhydrazone | 60-75% | 88-91 |

| 4-(5-methyl-1,2,3-thiadiazol-4-yl)pyridine | 4-Acetylpyridine tosylhydrazone | 55-70% | 74-77 |

Synthesis of Derivatives: A Modular Approach

The true power of this synthetic platform lies in its modularity, allowing for the generation of diverse derivatives for structure-activity relationship (SAR) studies.

The primary strategy for creating derivatives involves modifying the initial pyridine-based carbonyl starting material. By introducing substituents on the pyridine ring of 4-acetylpyridine or pyridine-4-carbaldehyde, these modifications are carried through the two-step sequence to the final product.

References

- 1. mdpi.com [mdpi.com]

- 2. isres.org [isres.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 5. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 7. Tosylhydrazone - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 4-(1,2,3-Thiadiazol-4-yl)pyridine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(1,2,3-Thiadiazol-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide details the synthetic pathways, spectroscopic characterization, and reactivity of this molecule. Furthermore, it explores the potential therapeutic applications of pyridine-substituted thiadiazoles, drawing on the known biological activities of this class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding of this promising molecular scaffold.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, structures incorporating both pyridine and thiadiazole rings have garnered significant attention due to their diverse pharmacological profiles. This compound is a molecule that marries the hydrogen-bonding capabilities and electronic properties of the pyridine ring with the unique chemical reactivity and metabolic stability of the 1,2,3-thiadiazole moiety. The 1,2,3-thiadiazole ring, while less common than its 1,3,4- and 1,2,4-isomers, offers a distinct chemical profile, particularly in its propensity for thermal and photochemical decomposition to yield reactive intermediates. This guide aims to consolidate the available information on this compound, providing a technical resource for its synthesis, characterization, and potential exploitation in drug discovery programs.

Chemical Synthesis

The primary and most established method for the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori synthesis.[1] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. For the synthesis of this compound, the logical precursor would be the thiosemicarbazone of 4-acetylpyridine.

Synthetic Workflow: Hurd-Mori Synthesis

The synthesis of this compound can be conceptualized in a two-step process starting from commercially available 4-acetylpyridine.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol based on the general principles of the Hurd-Mori synthesis.

Step 1: Synthesis of 4-Acetylpyridine thiosemicarbazone

-

Dissolve 4-acetylpyridine (1 equivalent) in ethanol.

-

Add a solution of thiosemicarbazide (1 equivalent) in hot water to the ethanolic solution of 4-acetylpyridine.

-

Add a few drops of a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-acetylpyridine thiosemicarbazone.

Step 2: Synthesis of this compound

-

To an ice-cooled, stirred solution of thionyl chloride (SOCl₂) (excess, e.g., 5-10 equivalents), add 4-acetylpyridine thiosemicarbazone (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of 7-8.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Physical and Spectroscopic Properties

| Property | Value (for 3-(1,2,3-Thiadiazol-4-yl)pyridine) |

| Molecular Formula | C₇H₅N₃S |

| Molecular Weight | 163.2 g/mol |

| Melting Point | 90-92 °C[2] |

| Boiling Point (Predicted) | 319.9 ± 34.0 °C[2] |

| Density (Predicted) | 1.317 ± 0.06 g/cm³[2] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons. The α-protons (adjacent to the nitrogen) will appear most downfield, followed by the γ-proton, and then the β-protons. The thiadiazole proton will likely appear as a singlet in the aromatic region.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five distinct carbons of the pyridine ring and the two carbons of the thiadiazole ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and sulfur atoms.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the pyridine and thiadiazole rings, and potentially C-S stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of N₂, a characteristic of 1,2,3-thiadiazoles.[3]

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the properties of both the pyridine and the 1,2,3-thiadiazole rings.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and is generally resistant to electrophilic aromatic substitution, which would occur preferentially at the 3- and 5-positions if forced. Conversely, it is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group or quaternization of the nitrogen.

-

1,2,3-Thiadiazole Ring: This ring is known for its propensity to undergo thermal or photochemical decomposition with the extrusion of molecular nitrogen (N₂).[4] This process generates a highly reactive thiirene intermediate, which can then rearrange to a thioketene or undergo other reactions. This reactivity makes 1,2,3-thiadiazoles useful precursors for the synthesis of other sulfur-containing compounds. The ring is generally stable to acidic conditions but can be susceptible to ring-opening under strong basic conditions.

Caption: Decomposition pathway of the 1,2,3-thiadiazole ring.

Potential Applications in Drug Development

While specific biological studies on this compound are limited, the broader class of pyridine-substituted thiadiazoles has shown significant promise in various therapeutic areas. The thiadiazole scaffold is a common feature in many medicinal agents.[1]

-

Anticancer Activity: Numerous studies have reported the cytotoxic effects of pyridine-thiazole and pyridine-thiadiazole hybrids against various cancer cell lines, including human colon carcinoma and hepatocellular carcinoma.[1][5] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation, such as tyrosine kinases.[1]

-

Anti-inflammatory Activity: Pyridine-based thiadiazole derivatives have been investigated as potential anti-inflammatory agents, with some compounds showing efficacy comparable to standard drugs like diclofenac.[6] The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes.[6]

-

Antimicrobial Activity: The combination of pyridine and thiadiazole moieties has led to the development of compounds with potent antibacterial and antifungal activities. These compounds have shown efficacy against a range of pathogens and, in some cases, low cytotoxicity to human cells, making them attractive candidates for further development.

The diverse biological activities of related compounds suggest that this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents. Further investigation into its biological profile is warranted.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry. While detailed experimental data for this specific molecule is sparse, its synthesis is achievable through established methods like the Hurd-Mori synthesis. The molecule's chemical reactivity is characterized by the interplay of the basic and electron-deficient pyridine ring and the thermally/photochemically labile 1,2,3-thiadiazole ring. The extensive body of research on the biological activities of related pyridine-thiadiazole compounds strongly suggests that this compound is a promising candidate for further investigation in drug discovery programs targeting cancer, inflammation, and infectious diseases. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4-1,2,3-THIADIAZOLYL)PYRIDINE | 18212-27-6 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-(1,2,3-Thiadiazol-4-yl)pyridine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(1,2,3-Thiadiazol-4-yl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. While detailed experimental spectra for this specific molecule are not widely published, this document, grounded in established principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for the identification, verification, and structural elucidation of this and related compounds.

Introduction and Molecular Structure

This compound is a bi-heterocyclic molecule featuring a pyridine ring linked at the 4-position to the 4-position of a 1,2,3-thiadiazole ring. The molecular formula is C₇H₅N₃S, and it has a monoisotopic mass of 163.02 g/mol . The structural arrangement of these two aromatic rings dictates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its synthesis and for studying its interactions in various chemical and biological systems.

Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively. The predicted chemical shifts are based on the known effects of the electron-withdrawing nature of the pyridine nitrogen and the thiadiazole ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | Doublet (d) | 2H | H2, H6 |

| ~7.85 | Doublet (d) | 2H | H3, H5 |

| ~9.10 | Singlet (s) | 1H | H5' |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.5 | C2, C6 |

| ~121.0 | C3, C5 |

| ~140.0 | C4 |

| ~155.0 | C4' |

| ~135.0 | C5' |

Rationale for Predictions:

-

¹H NMR: The protons on the pyridine ring (H2/H6 and H3/H5) are expected to appear as two distinct doublets due to the symmetry of the 4-substituted pyridine. The protons ortho to the nitrogen (H2/H6) will be the most deshielded and appear at the lowest field (~8.70 ppm). The meta protons (H3/H5) will be more shielded and appear upfield (~7.85 ppm). The single proton on the thiadiazole ring (H5') is in a unique electronic environment and is anticipated to be a singlet at a significantly downfield position (~9.10 ppm), characteristic of protons on electron-deficient heterocyclic rings.[1]

-

¹³C NMR: The carbon atoms of the pyridine ring will show a pattern typical for 4-substitution. The carbons adjacent to the nitrogen (C2/C6) are expected around 150.5 ppm. The C3/C5 carbons will be further upfield (~121.0 ppm). The substituted carbon C4, will be at a lower field (~140.0 ppm). For the thiadiazole ring, the carbon attached to the pyridine ring (C4') is predicted to be the most downfield (~155.0 ppm), while the C5' carbon is expected around 135.0 ppm.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans will be necessary compared to the ¹H NMR experiment to obtain a good signal-to-noise ratio.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum will be characterized by vibrations of the pyridine and thiadiazole rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~1600, ~1480, ~1420 | Medium-Strong | C=C and C=N stretching (pyridine and thiadiazole rings) |

| ~1220 | Medium | C-N stretching |

| ~1070 | Medium | Ring breathing (thiadiazole) |

| ~995 | Strong | Pyridine ring breathing |

| 820-800 | Strong | C-H out-of-plane bending (para-disubstituted-like pyridine) |

| ~750 | Medium | C-S stretching |

Rationale for Predictions:

The spectrum will be dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹. A series of characteristic bands between 1400 and 1600 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of both heterocyclic rings. A strong band around 995 cm⁻¹ is characteristic of the pyridine ring breathing mode. The out-of-plane C-H bending for the 4-substituted pyridine ring is expected in the 820-800 cm⁻¹ region. The vibrations of the 1,2,3-thiadiazole ring, including C-N, C-S, and ring breathing modes, will also be present.[1]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of solid sample placed directly on the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the molecular structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity |

| 163 | [M]⁺ (Molecular Ion) |

| 135 | [M - N₂]⁺ |

| 104 | [C₅H₄N-CN]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Rationale for Predictions:

The molecular ion peak [M]⁺ is expected at an m/z of 163, corresponding to the molecular weight of the compound. A characteristic fragmentation pathway for 1,2,3-thiadiazoles is the loss of a molecule of nitrogen (N₂), which would result in a fragment at m/z 135. Further fragmentation of the pyridine ring could lead to the loss of HCN, giving a fragment at m/z 104. The pyridyl cation at m/z 78 is also a likely fragment.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds and will likely produce a rich fragmentation pattern. Electrospray Ionization (ESI) is a softer ionization technique that is often used with LC-MS and would likely show a strong protonated molecular ion [M+H]⁺ at m/z 164.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their m/z ratio.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern to confirm the structure.

Caption: General workflow for Mass Spectrometry analysis.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectral data and outlines the standard experimental protocols for their acquisition. The unique electronic interplay between the pyridine and 1,2,3-thiadiazole rings results in a distinct set of spectroscopic signatures. For researchers working on the synthesis and application of this compound, this guide serves as a foundational reference for structural confirmation and purity assessment. It is recommended that this predictive data be confirmed with experimental results for definitive characterization.

References

The Versatile Scaffold: A Technical Guide to the Biological Prowess of Pyridyl-Thiadiazoles

Introduction: The Rise of a Privileged Heterocyclic Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular frameworks with diverse pharmacological potential is perpetual. Among these, heterocyclic compounds have consistently emerged as a cornerstone of drug discovery. The pyridyl-thiadiazole scaffold, a unique amalgamation of a pyridine ring and a 1,3,4-thiadiazole ring, has garnered significant attention for its broad spectrum of biological activities. This technical guide serves as an in-depth review for researchers, scientists, and drug development professionals, elucidating the synthesis, biological evaluation, and structure-activity relationships of pyridyl-thiadiazole derivatives. We will delve into the causality behind experimental choices, from synthetic strategies to biological assay selection, providing a comprehensive understanding of this promising class of compounds. The inherent properties of the 1,3,4-thiadiazole ring, such as its mesoionic character, allow for enhanced cellular membrane permeability and strong interactions with biological targets, often leading to compounds with favorable toxicity profiles and high selectivity.[1]

Core Synthesis Strategies: Building the Pyridyl-Thiadiazole Framework

The foundation for exploring the biological activities of this scaffold lies in its efficient synthesis. The principal starting material for many derivatives is 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole . A common and effective method for its preparation involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.

Experimental Protocol: Synthesis of 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole

This protocol outlines a reliable method for the synthesis of the core scaffold.

Materials:

-

Isonicotinic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate solution (5%)

-

Dimethylformamide (DMF)

-

Water (H₂O)

Procedure:

-

A mixture of isonicotinic acid (50 mmol), thiosemicarbazide (50 mmol), and POCl₃ (20 mL) is refluxed for 2 hours at 75 °C.[2]

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting crude product is collected by filtration.

-

The crude product is then treated with a 5% sodium carbonate solution until the pH of the mixture reaches 8.

-

The solid is filtered, washed with water, and dried.

-

Recrystallization from a DMF/H₂O (1:2) mixture yields the pure 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole.

Characterization: The synthesized compound should be characterized by spectroscopic methods such as FT-IR, ¹H NMR, and Mass spectrometry to confirm its structure.[3]

The primary amino group on the thiadiazole ring serves as a versatile handle for further chemical modifications, leading to a diverse library of derivatives, most notably Schiff bases and Mannich bases.

Diagram: General Synthetic Workflow

Caption: Synthetic workflow for pyridyl-thiadiazole derivatives.

A Spectrum of Biological Activities: From Microbes to Cancer Cells

The true value of the pyridyl-thiadiazole scaffold lies in its remarkable versatility, demonstrating a wide array of biological activities. This section will explore the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridyl-thiadiazole derivatives have emerged as potent anticancer agents, with studies demonstrating their efficacy against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR).[1][6]

The anticancer activity of these derivatives is significantly influenced by the nature of the substituents on both the pyridine and thiadiazole rings. For instance, the introduction of different aryl groups via Schiff base formation can modulate the cytotoxic potency. One study found that a 1,3,4-thiadiazole derivative, compound 4h , exhibited excellent performance against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines with IC₅₀ values of 2.03 ± 0.72 µM and 2.17 ± 0.83 µM, respectively, which were better than the reference drug.[4][6] Molecular docking studies of this compound revealed a potential binding site within the EGFR tyrosine kinase domain.[4]

Another study on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives showed that compound 1 had potent activity against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines with IC₅₀ values of 7.01 ± 0.39 µM, 24.3 ± 1.29 µM, and 9.55 ± 0.51 µM, respectively.[7] This compound also demonstrated greater selectivity towards cancer cells over normal cell lines compared to doxorubicin.[7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and is a primary screening tool for novel anticancer compounds.[8]

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyridyl-thiadiazole derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, typically DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours.

-

MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Pyridyl-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4h | HCT-116 | 2.03 ± 0.72 | [4][6] |

| 4h | HepG-2 | 2.17 ± 0.83 | [4][6] |

| 1 | RXF393 | 7.01 ± 0.39 | [7] |

| 1 | HT29 | 24.3 ± 1.29 | [7] |

| 1 | LOX IMVI | 9.55 ± 0.51 | [7] |

| Pyridone-based analogue | A549 | ~0.008 - 0.015 | [5][8] |

| Pyridone-based analogue | MCF-7 | ~0.008 - 0.015 | [5][8] |

| Thiazole-based derivative | A549/MCF-7 | ~0.050 - 0.120 | [5][8] |

| 6g | A549 | 1.537 ± 0.097 | [9] |

| 6d | A549 | 5.176 ± 0.164 | [9] |

| 6j | A549 | 8.493 ± 0.667 | [9] |

| 9a | MCF-7 | 3.31 | [1] |

| 8b | EGFR Inhibition | 0.15 | [1] |

| 9a | EGFR Inhibition | 0.08 | [1] |

Antimicrobial Activity: Combating Pathogenic Microorganisms

The pyridyl-thiadiazole scaffold has also demonstrated significant potential as a source of novel antimicrobial agents, effective against both bacteria and fungi.[10][11][12][13]

The antimicrobial efficacy of these compounds is highly dependent on the substituents. For example, a study on a series of pyridine derivatives containing an imidazo[2,1-b][4][10][14]thiadiazole moiety found that a 4-fluoro substituted compound (17d ) exhibited the highest antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was twice as active as the positive control gatifloxacin.[12][13] Another study on pyrimidine-linked 1,3,4-thiadiazole Mannich bases identified two compounds, 8a and 8b , as having the most potent biological activity.[15][16] The nature of the groups attached to the core structure is crucial for their antifungal and antibacterial properties.[15]

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Materials:

-

Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

Compound Dilution: Perform serial two-fold dilutions of the pyridyl-thiadiazole derivatives in the broth medium in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbe and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Table 2: Antimicrobial Activity of Selected Pyridyl-Thiadiazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 17d | Bacteria | 0.5 | [12][13] |

| 17a | C. albicans | 8 | [12][13] |

| 4c | B. subtilis | 0.12 | [11] |

| 9a | B. subtilis | 0.12 | [11] |

| 9b | A. fumigatus | 0.9 | [11] |

| 9b | G. candidum | 0.08 | [11] |

| 9b | S. aureus | 1.95 | [11] |

| A-series (3-pyridyl) | Gram-positive bacteria | <3.09 - 500 | [10] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several pyridyl-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties.[17][18] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[19]

Molecular docking studies have been instrumental in understanding the interaction of these derivatives with COX enzymes. By designing compounds that selectively bind to the COX-2 isoform, it is possible to develop anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors.[19] The synthesis of Schiff bases and Mannich bases of 1,3,4-thiadiazoles has yielded compounds with notable anti-inflammatory and analgesic activities.[17][20] For instance, in a study of N-Mannich bases, compounds 7b and 8c exhibited excellent anti-inflammatory activity.[20]

This in vivo assay is a classic and reliable method for screening acute anti-inflammatory activity.

Materials:

-

Wistar albino rats

-

Carrageenan solution (1% in saline)

-

Pletysmometer or calipers

-

Test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium)

Procedure:

-

Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

-

Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically via oral or intraperitoneal injection.

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Anticonvulsant Activity: Modulating Neuronal Excitability

The pyridyl-thiadiazole scaffold has also been explored for its anticonvulsant properties, with several derivatives showing promise in preclinical models of epilepsy.[21][22][23]

The anticonvulsant activity is influenced by the nature of the substituents on the thiadiazole ring. For example, a series of 2-amino-5-sulphanyl-1,3,4-thiadiazole derivatives were synthesized and screened, with compounds 3a and 3b demonstrating excellent anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. Another study highlighted that the introduction of specific aromatic and alkyl groups on a 2-aryl-5-hydrazino-1,3,4-thiadiazole scaffold led to potent anticonvulsant compounds with reduced neurotoxicity.[22]

The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[21]

Materials:

-

Mice or rats

-

An electroconvulsive shock apparatus

-

Corneal electrodes

-

Test compounds and a standard anticonvulsant drug (e.g., phenytoin)

Procedure:

-

Animal Grouping and Administration: Similar to the anti-inflammatory assay, group the animals and administer the test compounds and the standard drug.

-

Induction of Seizure: At the time of peak effect of the drug, deliver a supramaximal electrical stimulus through corneal electrodes.

-

Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a measure of its anticonvulsant activity. Calculate the percentage of protection in each group.

Conclusion and Future Perspectives

The pyridyl-thiadiazole scaffold has unequivocally established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility and the ease of introducing diverse functional groups have enabled the creation of a vast chemical space with a wide range of biological activities. This guide has provided a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of pyridyl-thiadiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.

The provided experimental protocols and mechanistic insights are intended to empower researchers to rationally design and evaluate new pyridyl-thiadiazole-based drug candidates. Future research in this area should continue to focus on:

-

Elucidation of precise mechanisms of action: While docking studies provide valuable hypotheses, further biochemical and cellular assays are needed to confirm the molecular targets and signaling pathways.

-

Optimization of pharmacokinetic properties: In addition to potent biological activity, successful drug candidates must possess favorable ADME (absorption, distribution, metabolism, and excretion) properties.

-

Exploration of novel therapeutic areas: The inherent versatility of the scaffold suggests that its potential may extend beyond the activities discussed herein.

By leveraging the knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the pyridyl-thiadiazole scaffold, paving the way for the development of novel and effective treatments for a multitude of diseases.

References

- 1. Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4-Thiadiazole-Based Compounds as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. neuroquantology.com [neuroquantology.com]

- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives | MDPI [mdpi.com]

- 8. theaspd.com [theaspd.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scielo.br [scielo.br]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Activity of Schiff Bases of 2-Amino-5-(4-pyridyl)-1,3,4-Thiodiazol | Semantic Scholar [semanticscholar.org]

- 15. jocpr.com [jocpr.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. jddtonline.info [jddtonline.info]

- 21. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. arjonline.org [arjonline.org]

- 23. Synthesis and anticonvulsant activity of some substituted 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Synthetic History of 4-(1,2,3-Thiadiazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery and synthetic history of 4-(1,2,3-Thiadiazol-4-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide delves into the foundational synthetic methodologies, with a particular focus on the Hurd-Mori synthesis, and explores the evolution of its preparation. Detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic routes are presented to offer researchers and drug development professionals a thorough understanding of this important molecule.

Introduction: The Significance of the Pyridyl-Thiadiazole Scaffold

The fusion of pyridine and 1,2,3-thiadiazole rings in this compound creates a unique molecular architecture with significant potential in various scientific domains. The pyridine moiety, a ubiquitous feature in pharmaceuticals, imparts desirable physicochemical properties such as aqueous solubility and the ability to participate in hydrogen bonding. The 1,2,3-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and a sulfur atom, is a known pharmacophore present in a range of biologically active compounds. The combination of these two heterocyclic systems in a single molecule offers a versatile scaffold for the development of novel therapeutic agents and functional materials.

While the specific discovery of this compound is not prominently documented in a single seminal publication, its synthesis falls under the broader and well-established field of 1,2,3-thiadiazole chemistry. The most probable and historically significant route to its synthesis is through the application of the Hurd-Mori 1,2,3-thiadiazole synthesis.

The Cornerstone of Synthesis: The Hurd-Mori Reaction

The Hurd-Mori synthesis is a classical and highly effective method for the preparation of 1,2,3-thiadiazoles from hydrazone derivatives.[1] This reaction involves the cyclization of a hydrazone, typically derived from a ketone or aldehyde, with thionyl chloride (SOCl₂).[2] The general mechanism of the Hurd-Mori reaction is a cornerstone for understanding the synthesis of this compound.

Mechanistic Insights into the Hurd-Mori Reaction

The causality behind the Hurd-Mori reaction lies in a sequence of well-defined chemical transformations. The reaction is initiated by the reaction of the hydrazone with thionyl chloride. The precise mechanism can vary depending on the substrate and reaction conditions, but a generally accepted pathway involves the formation of a key intermediate that undergoes cyclization and subsequent elimination to form the stable 1,2,3-thiadiazole ring. The choice of a suitable hydrazone precursor is critical for the success of the synthesis. For this compound, the logical starting material is a hydrazone of 4-acetylpyridine.

The Primary Synthetic Pathway: From 4-Acetylpyridine to this compound

The most direct and widely applicable synthetic route to this compound involves a two-step process starting from the readily available 4-acetylpyridine. This pathway is a practical application of the Hurd-Mori synthesis.

Step 1: Synthesis of 4-Acetylpyridine Semicarbazone

The initial and crucial step is the conversion of 4-acetylpyridine to its corresponding semicarbazone. This reaction provides the necessary hydrazone functionality for the subsequent cyclization.

Experimental Protocol:

-

Materials:

-

4-Acetylpyridine

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride and sodium acetate in water.

-

To this solution, add a solution of 4-acetylpyridine in ethanol.

-

Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-acetylpyridine semicarbazone.[2]

-

Causality of Experimental Choices: The use of sodium acetate is to neutralize the hydrochloride of the semicarbazide, liberating the free base to react with the ketone. Ethanol is used as a co-solvent to ensure the miscibility of the reactants. Refluxing provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

Step 2: Cyclization of 4-Acetylpyridine Semicarbazone via the Hurd-Mori Reaction

The synthesized 4-acetylpyridine semicarbazone is then subjected to cyclization using thionyl chloride to form the desired this compound.

Experimental Protocol:

-

Materials:

-

4-Acetylpyridine semicarbazone

-

Thionyl chloride (SOCl₂)

-

Anhydrous inert solvent (e.g., dichloromethane, chloroform, or benzene)

-

-

Procedure:

-

In a fume hood, suspend 4-acetylpyridine semicarbazone in an anhydrous inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride to the cooled and stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the excess thionyl chloride by pouring the reaction mixture onto crushed ice.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[2]

-

Causality of Experimental Choices: The use of an anhydrous inert solvent is crucial to prevent the decomposition of thionyl chloride. The slow addition of thionyl chloride at low temperature helps to control the exothermic reaction. Refluxing provides the energy for the cyclization and elimination steps. The workup procedure is designed to remove unreacted reagents and byproducts.

Visualization of the Primary Synthetic Pathway:

Caption: Primary synthetic route to this compound.

Alternative Synthetic Strategies and Variations

While the Hurd-Mori reaction using semicarbazone is a robust method, other variations and alternative synthetic strategies exist for the formation of the 1,2,3-thiadiazole ring. These methods often involve different types of hydrazone precursors or alternative cyclization reagents.

Use of Tosylhydrazones

An important variation of the Hurd-Mori synthesis involves the use of N-tosylhydrazones as the starting material. Tosylhydrazones can be prepared from the corresponding ketone (4-acetylpyridine) and tosylhydrazine. The cyclization can then be achieved using thionyl chloride or other reagents. More recent modifications of this approach involve the reaction of tosylhydrazones with elemental sulfur, often catalyzed by an iodine source, which is considered a more environmentally friendly alternative to thionyl chloride.[3][4]

Visualization of the Tosylhydrazone Route:

Caption: Alternative synthesis via the tosylhydrazone intermediate.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route depends on several factors, including the availability of starting materials, reaction conditions, yield, and safety considerations.

| Route | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Hurd-Mori (Semicarbazone) | 4-Acetylpyridine, Semicarbazide HCl | Thionyl chloride | Well-established, generally good yields. | Use of corrosive and hazardous thionyl chloride. |

| Hurd-Mori (Tosylhydrazone) | 4-Acetylpyridine, Tosylhydrazine | Thionyl chloride | Robust and reliable. | Use of corrosive and hazardous thionyl chloride. |

| Tosylhydrazone with Sulfur | 4-Acetylpyridine, Tosylhydrazine | Elemental sulfur, Iodine (catalyst) | Milder conditions, avoids thionyl chloride.[3] | May require optimization of reaction conditions. |

Characterization and Spectroscopic Data

The structural confirmation of this compound relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the pyridine ring protons and a singlet for the C5-proton of the thiadiazole ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of both the pyridine and thiadiazole rings.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₅N₃S).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the aromatic rings.

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the enduring utility of classical organic reactions like the Hurd-Mori synthesis. While this method remains a reliable approach, the development of more sustainable and safer synthetic protocols, such as those utilizing elemental sulfur, is a continuing area of research. The unique combination of the pyridine and 1,2,3-thiadiazole heterocycles in this molecule provides a promising platform for the design and discovery of new chemical entities with potential applications in medicine and materials science. Further exploration of its chemical space through derivatization and biological evaluation is warranted to unlock its full potential.

References

An In-depth Technical Guide to the Stability and Degradation Profile of 4-(1,2,3-Thiadiazol-4-yl)pyridine

Introduction

4-(1,2,3-Thiadiazol-4-yl)pyridine is a heterocyclic compound of interest in pharmaceutical and agrochemical research due to the combined structural features of a pyridine ring and a 1,2,3-thiadiazole moiety.[1] The 1,2,3-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[2] Derivatives of 1,2,3-thiadiazole are recognized for a variety of biological activities.[3] Similarly, the pyridine ring is a fundamental scaffold in numerous biologically active compounds.[4] Understanding the intrinsic stability and degradation profile of this compound is a critical prerequisite for its development as a potential drug candidate or agrochemical. This guide provides a comprehensive overview of the theoretical stability of this compound, proposes potential degradation pathways, and outlines detailed experimental protocols for a thorough forced degradation study in line with regulatory expectations.

Theoretical Stability Assessment

The stability of this compound is governed by the chemical properties of its two constituent heterocyclic rings.

-

The 1,2,3-Thiadiazole Moiety: The 1,2,3-thiadiazole ring is generally considered to be thermally stable.[2] However, a notable characteristic of this ring system is its propensity for thermal or photochemical decomposition, which can lead to the extrusion of a molecule of nitrogen (N₂).[5] This reactivity is a key consideration in its degradation profile. The ring is also a weak base.[2] The carbon atoms of the 1,2,3-thiadiazole ring are electron-deficient, making them susceptible to nucleophilic attack.[2]

-

The Pyridine Moiety: The pyridine ring is an aromatic heterocycle with good thermal stability; some derivatives show decomposition temperatures exceeding 200°C.[6] The nitrogen atom in the pyridine ring imparts basicity and can be susceptible to oxidation. The overall electron distribution in the pyridine ring can be influenced by substituents, which in turn affects its reactivity and degradation pathways.[7]

Based on these general characteristics, this compound is expected to be a relatively stable compound under normal storage conditions. However, it is likely to be susceptible to degradation under stress conditions such as high temperature, UV light, and strong acidic, basic, or oxidative environments.

Proposed Degradation Pathways

Forced degradation studies are essential to identify the likely degradation products of a compound. Below are the proposed degradation pathways for this compound under various stress conditions.

Hydrolytic Degradation

-

Acidic Conditions: Under strong acidic conditions, the pyridine nitrogen is likely to be protonated. While the 1,2,3-thiadiazole ring is relatively stable to acid, prolonged exposure to harsh acidic conditions at elevated temperatures could potentially lead to ring opening.

-

Basic Conditions: In the presence of a strong base, the electron-deficient C5 position of the 1,2,3-thiadiazole ring could be a site for nucleophilic attack by hydroxide ions, potentially leading to ring cleavage.[2] Some aryl-substituted 1,2,3-thiadiazoles have been observed to decompose under mild basic conditions.[3]

Oxidative Degradation

Oxidative degradation is a common pathway for nitrogen-containing heterocyclic compounds.[8] For this compound, two primary sites are susceptible to oxidation:

-

Pyridine N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.

-

Thiadiazole S-oxidation: The sulfur atom in the 1,2,3-thiadiazole ring can be oxidized to a sulfoxide or a sulfone.

The following diagram illustrates the proposed oxidative degradation pathways:

Caption: Proposed Oxidative Degradation Pathways.

Photolytic Degradation

The 1,2,3-thiadiazole ring is known to be susceptible to photochemical decomposition, often resulting in the extrusion of molecular nitrogen.[5] This would lead to the formation of a highly reactive thioketene intermediate, which could then undergo further reactions.

The proposed photolytic degradation pathway is depicted below:

Caption: Proposed Photolytic Degradation Pathway.

Thermal Degradation

Similar to photolytic degradation, thermal stress can induce the elimination of nitrogen from the 1,2,3-thiadiazole ring.[5] The resulting intermediates would then react further to form various degradation products.

Experimental Protocols for Forced Degradation Studies

A systematic forced degradation study should be conducted to investigate the stability of this compound and to identify its degradation products.[9]

Materials and Methods

-

Test Substance: this compound of known purity.

-

Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, methanol, and water, and appropriate buffers.

-

Equipment: HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS), pH meter, photostability chamber, and a temperature-controlled oven.

Experimental Workflow

The general workflow for the forced degradation study is outlined below:

Caption: General Experimental Workflow for Forced Degradation Studies.

Detailed Protocols

a. Stock Solution Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

b. Stress Conditions:

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at a specified temperature (e.g., 60°C).

-

Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Follow the incubation and sampling procedure as described for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and protect it from light.

-

Withdraw samples at specified time points.

-

-

Photolytic Degradation:

-

Expose a solution of the compound in a transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

-

Thermal Degradation:

-

Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

-

Withdraw samples at specified time points and prepare solutions for analysis.

-

c. Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column is often a good starting point.

-

The mobile phase could consist of a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Use a PDA detector to monitor the elution profile at multiple wavelengths and a mass spectrometer to obtain mass information of the parent compound and any degradation products.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |

| 0.1 M HCl | 24 hours | 60°C | ||

| 0.1 M NaOH | 24 hours | 60°C | ||

| 3% H₂O₂ | 24 hours | Room Temp. | ||

| Photolytic (ICH Q1B) | - | - | ||

| Thermal (Solid) | 24 hours | 80°C |

Table 2: Characterization of Potential Degradation Products

| Peak | Retention Time (min) | [M+H]⁺ | Proposed Structure |

| Parent | This compound | ||

| DP-1 | |||

| DP-2 | |||

| DP-3 |

Conclusion

This technical guide provides a comprehensive framework for assessing the stability and degradation profile of this compound. The proposed degradation pathways are based on the known chemical properties of the 1,2,3-thiadiazole and pyridine ring systems. The detailed experimental protocols for forced degradation studies will enable researchers to systematically investigate the compound's stability under various stress conditions, identify potential degradation products, and develop a stability-indicating analytical method. This information is crucial for the successful development of this compound in the pharmaceutical or agrochemical industries.

References

- 1. isres.org [isres.org]

- 2. Properties and Synthesis of 1,2,3-Thiadiazole_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

- 8. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Space of 4-(1,2,3-Thiadiazol-4-yl)pyridine Analogs

Foreword: The Convergence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of "privileged" heterocyclic scaffolds is a cornerstone of modern drug design. These structural motifs, recurring in a multitude of bioactive agents, offer a validated starting point for exploring new chemical space. This guide focuses on one such promising hybrid: the 4-(1,2,3-thiadiazol-4-yl)pyridine core.

The pyridine ring is the second most common heterocycle in FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its metabolic stability.[1] Similarly, the 1,2,3-thiadiazole moiety is a significant pharmacophore, conferring a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4][5] The fusion of these two systems presents a compelling scaffold for the development of novel therapeutic agents. This document provides a technical exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this chemical class, intended for researchers and professionals in drug development.

Foundational Synthesis: Constructing the 1,2,3-Thiadiazole Core

The viability of any chemical library is predicated on the efficiency and versatility of its core synthesis. For the 1,2,3-thiadiazole ring, several methods exist, but the Hurd-Mori synthesis remains a robust and widely adopted approach due to its reliability and accessible starting materials.[6][7]

The Hurd-Mori Reaction: A Classic and Effective Pathway

Discovered by Hurd and Mori in 1956, this reaction facilitates the formation of the 1,2,3-thiadiazole ring from hydrazone derivatives possessing an adjacent methylene group, using thionyl chloride (SOCl₂) as the cyclizing agent.[6][7] For our target scaffold, the synthesis commences with a substituted acetylpyridine.

The causality behind this choice is clear: the acetyl group provides the necessary α-methylene and carbonyl functionalities required for hydrazone formation and subsequent cyclization.

Modern Advancements in 1,2,3-Thiadiazole Synthesis

While the Hurd-Mori reaction is effective, contemporary organic synthesis prioritizes milder conditions and metal-free pathways. A significant improvement involves the direct reaction of N-tosylhydrazones with elemental sulfur.[3][8] This approach, often catalyzed by reagents like tetrabutylammonium iodide (TBAI), avoids the use of the highly reactive thionyl chloride.[8]

The rationale for exploring these alternatives lies in improving functional group tolerance and aligning with green chemistry principles. The reaction proceeds through a different mechanism, involving the in-situ generation of a diazo intermediate which then reacts with sulfur.

Navigating the Chemical Space: A Guide to Analog Design

The exploration of a chemical scaffold's potential is achieved through systematic structural modification and subsequent biological evaluation. For the this compound core, we can define three primary vectors for diversification.

-

Vector A: Pyridine Ring Substitution: Introducing substituents (e.g., -OMe, -Cl, -F, -NH₂) onto the pyridine ring prior to thiadiazole formation is the most direct way to modulate the electronic and steric properties of the final molecule. The choice of starting with variously substituted 4-acetylpyridines allows for fine-tuning of properties like solubility and target engagement.

-

Vector B: Thiadiazole C5 Substitution: The standard Hurd-Mori synthesis using an acetylpyridine derivative results in an unsubstituted C5 position on the thiadiazole ring. To introduce diversity at this position, one must start with a different ketone, such as a 1-(pyridin-4-yl)propan-1-one to place a methyl group at C5. This vector significantly alters the molecule's shape and substitution pattern.

-

Vector C: Post-Synthetic Modification: The synthesized scaffold can undergo further reactions. A prime example is the alkylation of the pyridine nitrogen to create pyridinium salts, which can dramatically alter solubility and introduce a positive charge, potentially improving cell permeability or targeting specific biological interactions.[9]

Structure-Activity Relationship (SAR) Insights

While SAR data for the specific this compound scaffold is emerging, we can extrapolate from related pyridine-thiadiazole and aryl-thiadiazole analogs to guide discovery efforts.[10]

-

Anticancer Activity: The combination of pyridine and thiadiazole moieties has shown promise in oncology.[9][11] SAR studies on related series suggest that electron-donating groups (e.g., methoxy) on aryl rings attached to the core can enhance cytotoxic potency.[10] The mechanism may involve kinase inhibition or disruption of microtubule dynamics.[3][11]

-

Antimicrobial Activity: Thiadiazoles are well-established antimicrobial agents.[2][4][12] The pyridine moiety can further enhance this activity. Exploration at Vector A (pyridine substitution) is critical for optimizing the antimicrobial spectrum and potency.

Table 1: Exemplar Structure-Activity Relationship Data for Thiadiazole Analogs

| Compound Series | R¹ (Pyridine Ring) | R² (Aryl at C5) | Target | Activity (IC₅₀) | Citation |

| Pyridine-Thiadiazole | H | 4-Methoxyphenyl | B-Raf | 0.75 µM | [10] |

| Pyridine-Thiadiazole | H | 4-Chlorophenyl | VEGFR-2 | 58.13 nM | [10] |

| Triazolo-Thiadiazole-Pyridine | H | 3,5-diisobutyl-4-hydroxyphenyl | MCF-7 Cells | Moderate | [9] |

| Pyridine-Thiazole | N-ethyl | p-tolyldiazenyl | CDK2/GSK3b | 0.396 / 0.118 µg/mL | [11] |

This table synthesizes data from related but distinct chemical series to illustrate potential SAR trends.

Experimental Protocols and Validation

Trustworthiness in scientific reporting is built on detailed, reproducible methodologies. The following section outlines a representative synthesis and the necessary workflow for structural validation.

Detailed Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Acetylpyridine Semicarbazone

-

To a solution of 4-acetylpyridine (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Add cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the semicarbazone intermediate.

Step 2: Hurd-Mori Cyclization

-

Cool an excess of thionyl chloride (SOCl₂) to 0°C in a flask equipped with a reflux condenser and a gas trap.

-

Carefully add the 4-acetylpyridine semicarbazone (1.0 eq) portion-wise to the stirred thionyl chloride, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-3 hours.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Self-Validating Characterization Workflow

Each synthesized analog must be rigorously characterized to confirm its identity and purity. This forms a self-validating system where multiple orthogonal techniques corroborate the proposed structure.

Future Directions and Therapeutic Outlook

The this compound scaffold is a platform ripe for exploration. The synthetic accessibility and the diverse biological activities associated with its constituent heterocycles position it as a valuable starting point for drug discovery programs.

Future research should focus on:

-

Broadening the Library: Systematically exploring substitutions at all three diversification vectors to build a comprehensive SAR map.

-

Mechanism of Action (MoA) Studies: For lead compounds, elucidating the precise biological target and mechanism is crucial for further development.

-

In Silico Modeling: Employing molecular docking and dynamics simulations to rationalize observed SAR and predict the activity of novel, yet-to-be-synthesized analogs.[10][13]

-